N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic indolizine derivative characterized by a fused bicyclic indolizine core with a 5-oxo group and a methoxy substituent at position 6. The compound features an 8-carboxamide moiety linked to a 2H-1,3-benzodioxol-5-yl (commonly known as a methylenedioxyphenyl) group. This benzodioxol substituent introduces electron-rich aromatic properties, which may influence pharmacological interactions, such as binding affinity to biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-14-8-15(20)19-6-2-3-11(19)16(14)17(21)18-10-4-5-12-13(7-10)24-9-23-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKCNOROUHAXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the methoxy group via methylation. The indolizine core is then constructed through a series of condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzodioxole and indolizine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: Researchers explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it has been shown to inhibit mitochondrial membrane potential, which can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Electron-Rich Aromatic vs. Halogenated Groups
- Target Compound (Benzodioxol): The 2H-1,3-benzodioxol group is a bicyclic ether with electron-donating oxygen atoms, which may enhance π-π stacking interactions in biological systems.
Polar vs. Nonpolar Substituents
- This polar substituent contrasts with the hydrophobic methyl ester in CAS 37704-45-3, which may serve as a prodrug form .
Heterocyclic Modifications
- Furan-Pyridazine Substituent (CAS 2034329-02-5) : The furan and pyridazine moieties introduce additional hydrogen-bond acceptors and planar aromaticity, which could modulate receptor selectivity compared to the benzodioxol group .
Physicochemical Properties
- Lower Molecular Weight Analogs (e.g., methyl ester, 249.22 g/mol) may exhibit better membrane permeability.
- Higher Molecular Weight Compounds (e.g., furan-pyridazine analog, 396.40 g/mol) could face challenges in bioavailability due to increased size and polarity .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 329.31 g/mol. The structure features a benzodioxole moiety that is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have shown that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated selective antiproliferative activity against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 3.1 | Induces apoptosis |
| Compound B | Hep3B | 8.07 | G2-M phase arrest |
| N-(2H-1,3-benzodioxol-5-yl)-7-methoxy... | TBD | TBD | TBD |
The compound has been noted to induce cell cycle arrest in the G2-M phase, similar to the established chemotherapeutic agent doxorubicin .
2. Antibacterial Activity
The antibacterial effects of benzodioxole derivatives have been documented extensively. For example, one study noted that compounds with methoxy substitutions exhibited strong activity against Gram-positive bacteria such as Enterococcus faecalis.
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Compound C | E. faecalis | 8 |
| Compound D | S. aureus | TBD |
These findings suggest that the presence of the benzodioxole structure enhances antibacterial efficacy .
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds derived from benzodioxole have shown promising results in various assays measuring antioxidant capacity.
Table 3: Antioxidant Activity
| Compound | Assay Method | IC50 (μM) |
|---|---|---|
| Compound E | DPPH Scavenging | 7.72 |
| N-(2H-1,3-benzodioxol-5-yl)-7-methoxy... | TBD |
The antioxidant activity is often correlated with the number and position of substituents on the benzodioxole ring .
Case Studies
Several case studies have investigated the biological activity of compounds related to N-(2H-1,3-benzodioxol-5-yl)-7-methoxy... For instance:
- Study on Hep3B Cells : A derivative was shown to reduce α-fetoprotein secretion significantly while inducing cell cycle arrest in liver cancer cells .
- Antioxidant Evaluation : Various synthesized compounds were tested against standard antioxidants like Trolox, revealing a range of IC50 values indicating their potential as effective antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
